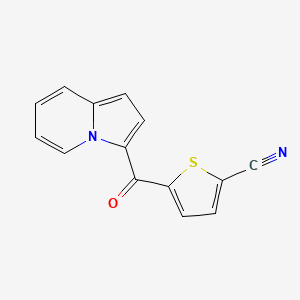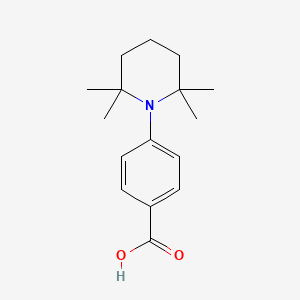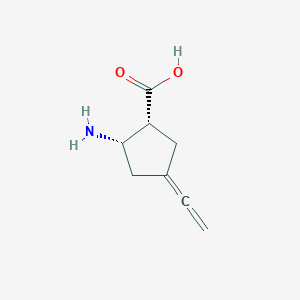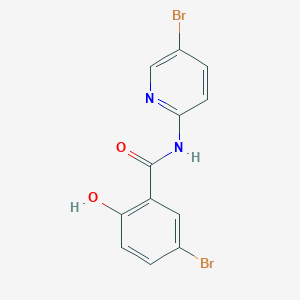![molecular formula C13H27NOSi B14221635 2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile CAS No. 821789-41-7](/img/structure/B14221635.png)
2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile is an organic compound characterized by the presence of a butyl group, a trimethylsilyl group, and a nitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile typically involves the reaction of a butyl-substituted hexanenitrile with a trimethylsilyl reagent. The reaction conditions often include the use of a base to facilitate the formation of the trimethylsilyl ether. The process may involve the following steps:
Formation of the butyl-substituted hexanenitrile: This can be achieved through the reaction of a butyl halide with a nitrile compound under basic conditions.
Introduction of the trimethylsilyl group: The butyl-substituted hexanenitrile is then reacted with a trimethylsilyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced products like primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: May be used in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the trimethylsilyl group can be involved in protecting group chemistry. The pathways involved may include:
Nucleophilic addition: The nitrile group can react with nucleophiles to form various adducts.
Protecting group chemistry: The trimethylsilyl group can protect reactive sites during synthetic transformations.
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-2-[(trimethylsilyl)oxy]butanenitrile
- 2-Butyl-2-[(trimethylsilyl)oxy]pentanenitrile
- 2-Butyl-2-[(trimethylsilyl)oxy]heptanenitrile
Uniqueness
2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and applications compared to similar compounds. The presence of the trimethylsilyl group provides stability and protection during chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
821789-41-7 |
|---|---|
Molecular Formula |
C13H27NOSi |
Molecular Weight |
241.44 g/mol |
IUPAC Name |
2-butyl-2-trimethylsilyloxyhexanenitrile |
InChI |
InChI=1S/C13H27NOSi/c1-6-8-10-13(12-14,11-9-7-2)15-16(3,4)5/h6-11H2,1-5H3 |
InChI Key |
FITLZFHETXKNAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(C#N)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221561.png)
![4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]but-2-en-1-ol](/img/structure/B14221575.png)
![[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B14221590.png)



![9-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B14221620.png)







